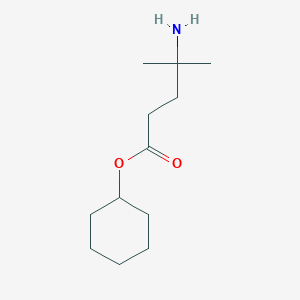

Cyclohexyl 4-amino-4-methylpentanoate

Description

Cyclohexyl 4-amino-4-methylpentanoate is a synthetic organic compound characterized by a cyclohexyl ester group attached to a 4-amino-4-methylpentanoic acid backbone. The cyclohexyl moiety and amino-methyl substituent are critical for modulating biological activity, solubility, and target selectivity .

Properties

Molecular Formula |

C12H23NO2 |

|---|---|

Molecular Weight |

213.32 g/mol |

IUPAC Name |

cyclohexyl 4-amino-4-methylpentanoate |

InChI |

InChI=1S/C12H23NO2/c1-12(2,13)9-8-11(14)15-10-6-4-3-5-7-10/h10H,3-9,13H2,1-2H3 |

InChI Key |

ZYIWHKPSEHTIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCC(=O)OC1CCCCC1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-amino-4-methylpentanoate typically involves the esterification of 4-amino-4-methylpentanoic acid with cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-amino-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or esters.

Scientific Research Applications

Cyclohexyl 4-amino-4-methylpentanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Evidence from LIM kinase (LIMK) inhibitors highlights the impact of halogen substitution on potency. For example:

- Compound 1 (bromide-substituted): Exhibited moderate potency against LIMK1 and LIMK2.

- Compound 22 (iodide-substituted): Demonstrated a twofold increase in potency for both LIMK isoforms compared to Compound 1 .

This suggests that bulkier halogens (e.g., iodide) enhance binding affinity, likely due to improved hydrophobic interactions. Cyclohexyl 4-amino-4-methylpentanoate lacks halogen substituents, but its cyclohexyl group may mimic steric effects observed in Compound 22.

Stereochemical Influence on Selectivity

The stereochemistry of the cyclohexyl linker profoundly affects kinase selectivity:

Ester vs. Phosphonate Derivatives

Cyclohexylmethyl S-2-isopropylmethylaminoethyl isopropylphosphonothiolate (CAS: N/A) shares a cyclohexyl group but incorporates a phosphonate ester rather than a carboxylate ester. Key differences include:

- Solubility: Phosphonates (e.g., 4-Methylpentyl methylphosphonate) exhibit higher polarity due to the P=O group, enhancing aqueous solubility compared to carboxylate esters like this compound .

Data Table: Key Properties of Comparable Compounds

Biological Activity

Cyclohexyl 4-amino-4-methylpentanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a cyclohexyl group attached to an amino acid derivative, which is believed to influence its interaction with biological systems. The presence of both the cyclohexyl and amino groups may enhance its lipophilicity and ability to cross biological membranes, potentially leading to various pharmacological effects.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that it interacts with specific biomolecular targets, including enzymes and receptors. As a derivative of an amino acid, it may mimic natural substrates in metabolic pathways, leading to modulation of enzymatic activity or receptor signaling.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antitumor Activity : Analogous compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the amino acid structure can significantly affect antitumor potency .

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction plays a critical role .

- Anti-inflammatory Properties : Compounds similar to this compound have been noted for their anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of immune responses .

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic effects of cyclohexyl derivatives on human cancer cell lines. Results indicated that certain structural modifications led to increased potency against HCT-116 colon cancer cells, with IC50 values significantly lower than those of unmodified compounds .

- Neuroprotection Research : In a model of neurodegeneration, analogs were tested for their ability to enhance mitochondrial function. The results showed that specific substitutions on the cyclohexyl ring improved mitochondrial bioenergetics and reduced cell death in neuroblastoma cells .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxicity against HCT-116 cells | |

| Neuroprotection | Enhanced mitochondrial function | |

| Anti-inflammatory | Reduced pro-inflammatory cytokine levels |

Table 2: Structure-Activity Relationships

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl 4-amino-4-methylpentanoate, and what methodological considerations are critical for yield optimization?

- Methodological Answer : The synthesis typically involves esterification of 4-amino-4-methylpentanoic acid with cyclohexanol under acidic catalysis. Key steps include protecting the amine group (e.g., using tert-butoxycarbonyl (Boc) protection) to prevent side reactions during ester formation . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is recommended to isolate the product from unreacted precursors. Reaction monitoring via TLC or HPLC ensures intermediate stability .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming ester linkage formation (e.g., cyclohexyl proton signals at δ 1.2–1.8 ppm) and amine proton environments (δ 2.5–3.0 ppm) .

- FT-IR : Peaks at ~1740 cm (ester C=O stretch) and ~3350 cm (N-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under thermal (e.g., 40°C), hydrolytic (pH 1–10), and oxidative (HO) conditions. Accelerated stability testing via HPLC at 25°C/60% RH over 6 months identifies degradation products (e.g., hydrolysis to 4-amino-4-methylpentanoic acid) . Use inert atmospheres (N) and desiccants for long-term storage .

Advanced Research Questions

Q. What stereochemical considerations arise during the synthesis of this compound, and how do they influence bioactivity?

- Methodological Answer : The cyclohexyl group’s chair conformations (axial vs. equatorial) can sterically hinder amine reactivity. Computational modeling (e.g., MP2/cc-pVDZ optimizations) predicts dominant conformers, while NOESY NMR experiments validate spatial arrangements . Enantiomeric resolution via chiral chromatography (e.g., Chiralpak IA column) may be required for pharmacological studies .

Q. How can catalytic systems enhance the efficiency of this compound synthesis?

- Methodological Answer : Lewis acid catalysts (e.g., ZnCl) or enzyme-mediated esterification (lipases in non-aqueous media) improve reaction rates and selectivity. For example, immobilized Candida antarctica lipase B (CAL-B) achieves >90% conversion at 50°C in tert-butanol . Kinetic studies (e.g., Michaelis-Menten models) optimize substrate-to-catalyst ratios .

Q. What computational approaches are effective in predicting the physicochemical properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict logP (lipophilicity), pKa (amine protonation), and solubility parameters. Molecular dynamics simulations assess membrane permeability for drug delivery applications . Software tools like Gaussian or COSMO-RS provide thermodynamic data (e.g., ΔG of hydrolysis) .

Q. How does this compound interact with biological targets, and what experimental assays validate these interactions?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibition of aminopeptidases or proteases using fluorogenic substrates (e.g., Ala-AMC) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to target proteins (e.g., bacterial peptide deformylase) .

- Cell-Based Studies : Cytotoxicity assays (MTT) and permeability (Caco-2 monolayers) evaluate therapeutic potential .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.